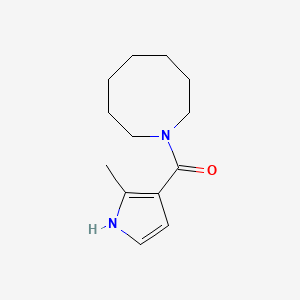
N,4-dimethyl-2-oxochromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-dimethyl-2-oxochromene-3-carboxamide, also known as coumarin-3-carboxamide, is a synthetic compound that has gained attention in scientific research due to its potential biological activities. It belongs to the class of coumarin derivatives, which have been reported to exhibit a wide range of pharmacological effects, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial activities.
Wirkmechanismus
The mechanism of action of N,4-dimethyl-2-oxochromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. For example, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of immune responses. In addition, it has been reported to have antioxidant activity, which may contribute to its anti-inflammatory and anticancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,4-dimethyl-2-oxochromene-3-carboxamide in lab experiments is its relatively simple synthesis method and high yield. Moreover, it has been shown to exhibit potent biological activities at relatively low concentrations, making it a promising candidate for further drug development. However, one limitation of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies.
Zukünftige Richtungen
There are several future directions for research on N,4-dimethyl-2-oxochromene-3-carboxamide. One direction is to further elucidate its mechanism of action and identify its molecular targets. This could lead to the discovery of new therapeutic targets for cancer and other diseases. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties, such as its bioavailability, stability, and specificity. This could improve its efficacy and reduce its toxicity in vivo. In addition, further studies are needed to evaluate its safety and efficacy in preclinical and clinical trials, with the ultimate goal of developing new drugs for the treatment of cancer, inflammation, and microbial infections.
Synthesemethoden
The synthesis of N,4-dimethyl-2-oxochromene-3-carboxamide can be achieved by the reaction of 3-acetylcoumarin with N,N-dimethylformamide dimethyl acetal in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product can be purified by recrystallization from ethanol, yielding a white crystalline solid with a melting point of 197-199°C.
Wissenschaftliche Forschungsanwendungen
N,4-dimethyl-2-oxochromene-3-carboxamide has been studied for its potential biological activities, including its effects on cancer cells, inflammation, and microbial growth. It has been reported to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Moreover, it has been reported to have antimicrobial activity against various bacteria and fungi.
Eigenschaften
IUPAC Name |
N,4-dimethyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-8-5-3-4-6-9(8)16-12(15)10(7)11(14)13-2/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVJTVDCAFWNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(1-thia-4-azaspiro[5.5]undecane-4-carbonyl)-1H-pyridin-2-one](/img/structure/B7584051.png)
![3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile](/img/structure/B7584056.png)

![Furan-2-yl(1-thia-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B7584066.png)
![1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7584081.png)

![1-Thia-4-azaspiro[5.5]undecan-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7584089.png)
![3-[1-(3-Fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7584097.png)

![1-[2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7584112.png)
![4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]-2-methylpropanamide](/img/structure/B7584121.png)


